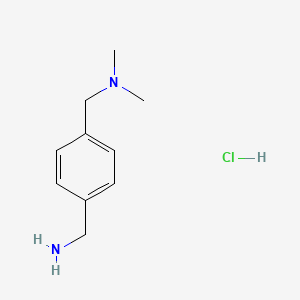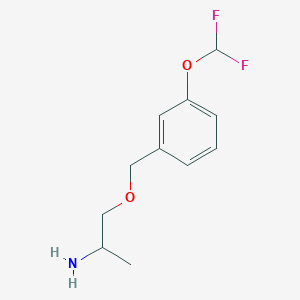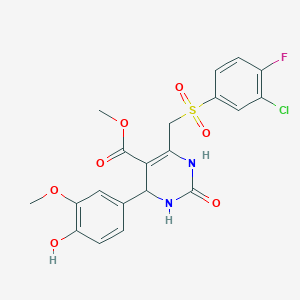
Methyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Comprehensive Analysis of Methyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
The compound is a derivative of tetrahydropyrimidine with a complex structure that includes a sulfonyl group attached to a chloro-fluorophenyl moiety, and a hydroxy-methoxyphenyl group. It is related to compounds that have been studied for their potential pharmacological activities, such as antagonism of dopamine and serotonin receptors .
Synthesis Analysis
The synthesis of related tetrahydropyrimidine derivatives has been reported using the Biginelli reaction, which is a multicomponent chemical reaction that typically involves a β-dicarbonyl compound, an aldehyde, and urea or thiourea. This reaction proceeds under mild, solvent-free conditions and is known for its efficiency in generating diverse tetrahydropyrimidine compounds . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, possibly involving a sulfonylation step to introduce the sulfonyl group and a subsequent substitution to attach the hydroxy-methoxyphenyl group.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through crystallography, revealing solvatomorphism and the presence of various intermolecular interactions such as hydrogen bonding and π interactions. These interactions are crucial for the stability and packing of the molecules in the crystal lattice. The compound likely exhibits similar molecular interactions, which could influence its physical properties and reactivity .
Chemical Reactions Analysis
The related compounds have shown reactivity towards nucleophilic substitution, as well as regioselectivity in reactions involving methoxylation and bromination steps. These reactions are important for the functionalization of the pyrimidine ring and could be relevant for the further chemical manipulation of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyrimidine derivatives have been studied using techniques such as bomb calorimetry, differential thermal analysis, and thermogravimetric analysis. These studies provide valuable information on the combustion energies, enthalpies of formation, and phase transitions of the compounds. The compound , with its specific substituents, would likely have unique properties that could be elucidated through similar experimental approaches .
科学的研究の応用
Chemical Synthesis and Structural Analysis
Chemical synthesis techniques have been developed for derivatives of tetrahydropyrimidine, highlighting the structural versatility and potential for generating novel compounds with significant biological activity. For instance, the synthesis of precursors to novel pyrazole carbaldehyde derivatives from methyl-4-(4-fluorophenyl)-6-isopropyl-2-(methyl sulfonyl) pyrimidine-5-carboxylate showcases the adaptability of these compounds in generating biologically active molecules (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Antimicrobial and Antibacterial Activity
Derivatives of tetrahydropyrimidine have been evaluated for their in vitro antibacterial and antifungal activities. The research demonstrates that these compounds possess significant antimicrobial properties, potentially offering new avenues for the development of antimicrobial agents. Notably, a study on ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives has shown potent antibacterial activity, underscoring the promise of these compounds in addressing microbial resistance (Tiwari et al., 2018).
特性
IUPAC Name |
methyl 6-[(3-chloro-4-fluorophenyl)sulfonylmethyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O7S/c1-30-16-7-10(3-6-15(16)25)18-17(19(26)31-2)14(23-20(27)24-18)9-32(28,29)11-4-5-13(22)12(21)8-11/h3-8,18,25H,9H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDUWKLMZVLHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Dihydro-4H-[1,2,3]oxadiazolo[4,3-c][1,4]oxazin-8-ium-3-olate](/img/structure/B2509374.png)
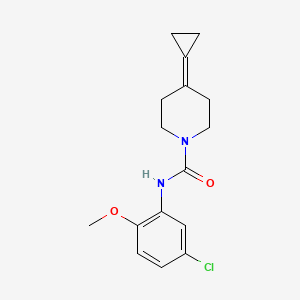

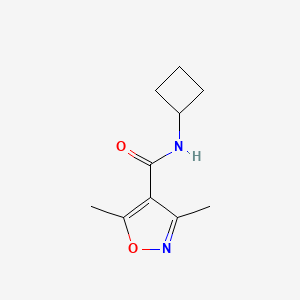

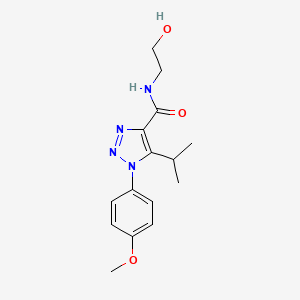
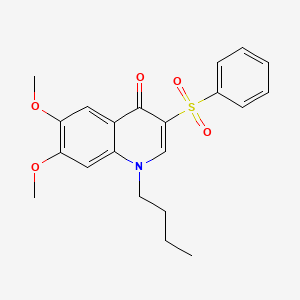
![N-([2,2'-bifuran]-5-ylmethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B2509388.png)
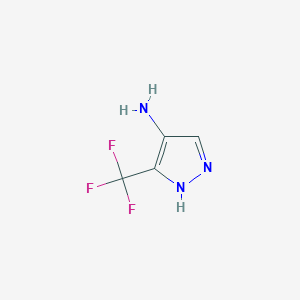
![Methyl 3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B2509391.png)
